Methoxy-PMS

Description

Properties

IUPAC Name |

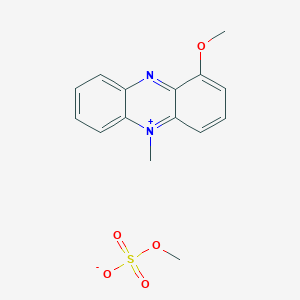

1-methoxy-5-methylphenazin-5-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O.CH4O4S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASUWVVNWALEEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215474 | |

| Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65162-13-2 | |

| Record name | 1-Methoxyphenazine methosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65162-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-5-methylphenazinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-5-methylphenazinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-5-METHYLPHENAZINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2OR19PG1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 1-Methoxy-PMS

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Methoxy-PMS" is understood to be an abbreviation for 1-Methoxy-5-methylphenazinium methyl sulfate. This document pertains exclusively to this compound (CAS 65162-13-2).

Executive Summary

1-Methoxy-5-methylphenazinium methyl sulfate (this compound) is a photochemically stable derivative of phenazine methosulfate (PMS).[1][2] Its primary mechanism of action is to function as a versatile, non-enzymatic electron carrier, mediating the transfer of electrons between a donor, typically a reduced nicotinamide adenine dinucleotide (NADH or NADPH), and various electron acceptors.[1][2] This property makes it a critical reagent in numerous biochemical assays, particularly those for measuring the activity of NAD(P)H-dependent dehydrogenases.[1][2] Unlike its parent compound PMS, this compound offers significantly enhanced stability in light, making it a more reliable and robust choice for laboratory applications.[1][3]

Core Mechanism: Redox Cycling and Electron Transfer

The fundamental mechanism of this compound revolves around its ability to undergo reversible reduction and oxidation (redox cycling). The phenazinium ring system can accept an electron from a donor molecule, becoming a reduced, radical intermediate. This electron is then rapidly donated to an acceptor molecule, regenerating the oxidized form of this compound to continue the cycle.

The process can be summarized as follows:

-

Reduction of this compound: this compound accepts an electron from a reduced electron donor, most commonly NADH or NADPH, which are produced by dehydrogenase enzymes.

-

Oxidation of Reduced this compound: The reduced this compound intermediate donates its electron to a suitable electron acceptor. Common acceptors in assay systems include tetrazolium dyes (e.g., WST-8, Nitrotetrazolium Blue), which upon reduction, form a colored formazan product that can be quantified spectrophotometrically.[4][5] Alternatively, molecular oxygen can act as an electron acceptor, leading to the formation of reactive oxygen species (ROS) like the superoxide radical (O₂⁻).[6][7]

This electron relay system effectively couples the enzymatic production of NAD(P)H to a detectable signal, allowing for the indirect measurement of enzyme activity.

Figure 1: General signaling pathway of this compound as an electron mediator in a dehydrogenase assay.

Quantitative Data

The efficiency and properties of this compound as an electron carrier are defined by several key parameters.

| Parameter | Value | Reference(s) | Notes |

| Standard Redox Potential (E₀') | +0.063 V (or +63 mV) | [1][8] | This potential allows it to efficiently accept electrons from NADH (-0.320 V) and donate them to common tetrazolium dyes. |

| Turnover Number | 10-12 s⁻¹ | [2] | Measured as an electron mediator between NADH and nitrotetrazolium blue. This rate is comparable to that of the less stable PMS. |

| Photochemical Stability | High | [1][2] | Unlike PMS, this compound solutions are stable for extended periods (e.g., over 3 months at room temperature) without protection from light.[8] |

| Molecular Weight | 336.36 g/mol | [8][9] | C₁₄H₁₃N₂O • CH₃SO₄ |

Experimental Protocols

This protocol provides a framework for measuring the activity of an NAD(P)H-dependent dehydrogenase, such as lactate dehydrogenase (LDH), using this compound and a water-soluble tetrazolium salt (WST).

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Substrate solution (e.g., 50 mM Sodium Lactate)

-

NAD⁺ or NADP⁺ solution

-

This compound solution (e.g., 1-5 mM stock in water or buffer)

-

WST dye solution (e.g., WST-8, 5 mM stock in water)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the λmax of the formazan product (e.g., ~450 nm for WST-8 formazan)

Methodology:

-

Prepare Assay Mix: In a microcentrifuge tube, prepare an assay mix containing the buffer, substrate, NAD⁺, and WST dye. The final concentrations need to be optimized for the specific enzyme being studied.

-

Initiate Reaction: In the wells of a 96-well plate, add the enzyme source. To initiate the reaction, add the assay mix followed immediately by the this compound solution. The final concentration of this compound is typically in the low micromolar range (e.g., 10-50 µM).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C). The incubation time will depend on the enzyme's activity.

-

Measurement: Measure the absorbance of the colored formazan product at regular intervals (kinetic assay) or at a single endpoint.

-

Data Analysis: The rate of formazan production (change in absorbance over time) is directly proportional to the activity of the dehydrogenase enzyme.

Figure 2: Experimental workflow for a typical dehydrogenase activity assay using this compound.

Cellular and Toxicological Implications

While primarily used in in vitro assays, the mechanism of this compound has implications for cellular systems. By transferring electrons to molecular oxygen, this compound can induce the formation of superoxide and other reactive oxygen species (ROS).[4][5][10] This property has been explored for inducing oxidative stress and apoptosis in cancer cell models, similar to its parent compound, PMS.[6][7] However, in the context of cell viability assays (e.g., WST-8 assays), this compound is used at concentrations where it is considered to have no direct cytotoxicity, acting instead as a shuttle to transfer electrons from intracellular NADPH to the extracellular WST-8 dye.[4][5]

Figure 3: this compound action in cell-based assays, showing electron transfer to both WST-8 and oxygen.

References

- 1. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 9. scbt.com [scbt.com]

- 10. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

Methoxy-PMS: A Comprehensive Technical Guide on Chemical Properties and Stability for Researchers and Drug Development Professionals

An in-depth exploration of 1-Methoxy-5-methylphenazinium methyl sulfate (Methoxy-PMS), a photochemically stable electron mediator, this guide provides researchers, scientists, and drug development professionals with a detailed overview of its core chemical properties, stability profile, and applications.

This compound stands out as a robust and versatile tool in biochemical and cellular assays due to its exceptional stability compared to its predecessor, phenazine methosulfate (PMS). This document collates essential quantitative data, outlines detailed experimental methodologies, and provides visual representations of its functional mechanisms to facilitate its effective implementation in research and development.

Core Chemical Properties

This compound, with the IUPAC name 1-methoxy-5-methylphenazin-5-ium;methyl sulfate, is a dark red or reddish-purple powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 1-methoxy-5-methylphenazin-5-ium;methyl sulfate | [2] |

| Synonyms | 1-Methoxy PMS, 1-Methoxyphenazine methosulfate, MPMS | [1][3] |

| CAS Number | 65162-13-2 | [3] |

| Chemical Formula | C₁₅H₁₆N₂O₅S | [1][4] |

| Molecular Weight | 336.36 g/mol | [1][2][4] |

| Appearance | Dark Red or Reddish Purple Powder | [1] |

| Melting Point | 172 °C | [5] |

| Redox Potential (E₀') | +0.063 V (or +63 mV) | [6][7] |

| Solubility | Water: 1 mg/mL (clear, red solution) DMSO: 18 mg/mL (Sonication and heating recommended) | [3][4] |

| Purity | 96.18% - 99.33% | [1] |

Stability Profile

A key advantage of this compound is its enhanced stability, particularly its resistance to photochemical degradation. Unlike PMS, solutions of this compound can be stored at room temperature for over three months without protection from light, making it a more reliable reagent for various assays.[6][7]

For long-term storage, the powder form is stable for years at -20°C.[8] Stock solutions in DMSO can be stored for up to one year at -80°C and for six months at -20°C when protected from moisture and light.[9]

Role as an Electron Mediator

This compound functions as a stable electron-transport mediator, shuttling electrons from NAD(P)H to a variety of electron acceptors, most notably tetrazolium dyes.[1][10][11] This property is central to its application in cell viability and cytotoxicity assays.

WST-8 Cell Viability Assay

In the widely used WST-8 assay, this compound plays a crucial role in the colorimetric determination of cell viability. Dehydrogenase enzymes in viable cells reduce NAD⁺ to NADH. This compound, present in the extracellular medium, accepts electrons from this NADH and transfers them to the water-soluble tetrazolium salt WST-8. This reduction of WST-8 produces a water-soluble formazan dye, the amount of which is directly proportional to the number of living cells.[6][8]

Caption: Electron transfer pathway in the WST-8 assay mediated by this compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This compound is also utilized in cytotoxicity assays that measure the activity of lactate dehydrogenase (LDH) released from damaged cells. In this assay, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. This compound then facilitates the transfer of electrons from NADH to a tetrazolium salt (like INT), producing a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[7]

Caption: this compound as an electron carrier in the LDH assay for cytotoxicity.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for key applications and stability testing of this compound.

Protocol for WST-8 Cell Viability Assay

This protocol provides a general framework for assessing cell viability using this compound in conjunction with WST-8.

Materials:

-

Cells of interest

-

96-well microplate

-

Complete cell culture medium

-

WST-8 solution containing this compound (commercially available or prepared in-house)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium).

-

Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO₂) for the desired period (e.g., 24-96 hours).

-

Add 10 µL of the WST-8/Methoxy-PMS solution to each well.

-

Incubate the plate for 1-4 hours in the incubator. The incubation time may need optimization depending on the cell type and density.

-

Gently shake the plate to ensure uniform color distribution.

-

Measure the absorbance at 450-460 nm using a microplate reader.

-

The absorbance values correlate with the number of viable cells.

Protocol for Forced Degradation Studies and Stability-Indicating HPLC Method

Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the intact compound from its degradation products.

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, take an aliquot of the stock solution and subject it to the specified stress.

-

After the stress period, neutralize the acidic and basic solutions.

-

Dilute the stressed samples to a suitable concentration for HPLC analysis.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0). The gradient can be optimized to achieve separation of degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the absorption maximum of this compound (around 505 nm) and its potential degradation products.

-

Injection Volume: 20 µL.

Data Analysis:

-

Analyze the chromatograms of the stressed samples to identify any degradation peaks.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

-

Calculate the percentage of degradation under each stress condition.

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Conclusion

This compound is a highly stable and efficient electron mediator with significant applications in cell biology and biochemistry. Its superior photochemical stability and well-characterized role in popular assays like the WST-8 and LDH assays make it an invaluable tool for researchers. The provided data and protocols in this guide are intended to support the effective use of this compound in laboratory settings and to provide a foundation for further research and development.

References

- 1. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. zellx.de [zellx.de]

- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 8. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dojindo.com [dojindo.com]

- 10. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 11. scbt.com [scbt.com]

- 12. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methoxyphenazine Methosulfate: Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxyphenazine methosulfate (1-methoxy PMS) is a photochemically stable electron mediator vital in various biochemical and cell-based assays. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental protocols for its synthesis and application. Notably, it serves as a stable alternative to phenazine methosulfate (PMS), facilitating the transfer of electrons from NAD(P)H to tetrazolium dyes in cell viability and enzyme activity assays. This document consolidates quantitative data into structured tables and presents key experimental workflows and signaling pathways as Graphviz diagrams to support researchers in leveraging this versatile compound.

Introduction

1-Methoxy-5-methylphenazinium methyl sulfate, commonly known as 1-methoxyphenazine methosulfate or 1-methoxy PMS, is a heterocyclic dye that functions as a potent and stable electron carrier.[1][2] Its primary utility lies in its ability to mediate the transfer of electrons from reduced nicotinamide adenine dinucleotides (NADH and NADPH) to various electron acceptors, most notably tetrazolium salts.[1][3] This reaction produces a colored formazan product, providing a quantitative measure of cellular metabolic activity or specific enzyme kinetics.[3] The key advantage of 1-methoxy PMS over its predecessor, phenazine methosulfate (PMS), is its enhanced stability, particularly its resistance to degradation by light.[1][4] This characteristic has led to its widespread adoption in a multitude of research applications, from cell viability assays to the determination of specific enzyme activities.[5][6]

Discovery and History

The seminal work introducing 1-methoxy-5-methylphenazinium methyl sulfate to the scientific community was published by Hisada and Yagi in 1977.[1] Their paper, "1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors," detailed the synthesis and characterization of this novel compound.[1] The authors demonstrated that 1-methoxy PMS could effectively replace the light-sensitive PMS in mediating electron transfer in various biochemical systems.[1] They highlighted its superior stability, which addressed a significant limitation of assays relying on PMS. The rate of reduction of 1-methoxy PMS was even found to be faster than that of PMS in the lactate dehydrogenase reaction.[1] This discovery provided researchers with a more reliable and robust tool for a wide range of colorimetric assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-methoxy PMS is crucial for its effective application. The key quantitative data are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O₅S | [7][8] |

| Molecular Weight | 336.36 g/mol | [7] |

| CAS Number | 65162-13-2 | [7][8] |

| Appearance | Dark red to reddish-purple powder | [8] |

| Standard Redox Potential (E₀') | +0.063 V | [1][4] |

Table 1: General Physicochemical Properties of 1-Methoxyphenazine Methosulfate.

| Solvent | Solubility | Notes | Reference |

| Water | 1 mg/mL | Forms a clear, red solution. | [7][9] |

| DMSO | ≥ 20 mg/mL | Warming and sonication may be required. | [10] |

| Ethanol | Soluble | - | [4] |

Table 2: Solubility of 1-Methoxyphenazine Methosulfate.

| Storage Condition | Duration | Notes | Reference |

| Powder at -20°C | ≥ 4 years | - | [9] |

| Solution at Room Temperature | > 3 months | Protected from light. | [4] |

| Stock Solution in DMSO at -20°C | 6 months | Sealed, away from moisture and light. | [3] |

| Stock Solution in DMSO at -80°C | 1 year | Sealed, away from moisture and light. | [3] |

Table 3: Stability and Storage of 1-Methoxyphenazine Methosulfate.

Synthesis and Experimental Protocols

The synthesis of 1-methoxyphenazine methosulfate is a two-step process involving the preparation of the precursor, 1-methoxyphenazine (also known as α-methoxyphenazine), followed by its methylation.

Synthesis of 1-Methoxyphenazine

This protocol is adapted from the procedure for α-methoxyphenazine in Organic Syntheses.[1]

Materials:

-

Pyrogallol monomethyl ether

-

Lead dioxide (powdered)

-

Dry benzene

-

o-Phenylenediamine

Procedure:

-

Dissolve 10 g (0.07 mole) of pyrogallol monomethyl ether in 3 L of dry benzene in a large, narrow-necked bottle.

-

Add 200 g (0.42 mole) of powdered lead dioxide to the solution.

-

Shake the mixture vigorously for 10-20 minutes.

-

Filter the reddish-brown solid through a Büchner funnel and wash the filter cake with 400 mL of benzene.

-

To the filtrate, immediately add a solution of 6 g (0.06 mole) of o-phenylenediamine in a mixture of 80 mL of benzene and 20 mL of ethanol with mechanical stirring.

-

Allow the mixture to stand at room temperature for 3-4 days, during which time the color will change from cherry-red to a yellowish-brown.

-

Concentrate the solution to a volume of 100-150 mL under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization of 1-methoxyphenazine.

-

Collect the crystals by filtration, wash with a small amount of cold benzene, and dry.

Synthesis of 1-Methoxyphenazine Methosulfate

This protocol is inferred from general procedures for the methylation of phenazine derivatives.[11][12]

Materials:

-

1-Methoxyphenazine

-

Dimethyl sulfate

-

Dry benzene (or other suitable inert solvent)

Procedure:

-

Dissolve the synthesized 1-methoxyphenazine in a minimal amount of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

With stirring, add a molar excess of dimethyl sulfate dropwise to the solution.

-

Gently heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature. The product, 1-methoxyphenazine methosulfate, should precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold, dry benzene to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Experimental Protocol for WST-8 Cell Viability Assay

This is a general protocol for a colorimetric assay to determine the number of viable cells in a culture, utilizing 1-methoxy PMS.

Materials:

-

Cells in culture

-

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution

-

1-methoxy PMS solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate at the desired density and culture overnight.

-

Treat the cells with the test compound for the desired duration.

-

Prepare a working solution by mixing the WST-8 and 1-methoxy PMS solutions according to the manufacturer's instructions. A typical final concentration in the well is 0.2 mM 1-methoxy PMS.

-

Add 10 µL of the WST-8/1-methoxy PMS working solution to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 1-methoxy PMS is as an electron carrier.[3] In cellular systems or enzymatic reactions containing NAD(P)H, 1-methoxy PMS accepts electrons from these reduced coenzymes.[3] The now-reduced 1-methoxy PMS can then donate these electrons to an acceptor molecule, such as a tetrazolium salt (e.g., WST-8).[3] This reduction of the tetrazolium salt results in the formation of a colored formazan product, which can be quantified spectrophotometrically.

Figure 1: Electron Transfer Pathway Mediated by 1-Methoxy PMS. This diagram illustrates how 1-methoxy PMS facilitates the transfer of electrons from NAD(P)H, generated by cellular metabolic activity, to a tetrazolium salt, resulting in a measurable colored product.

Applications in Research and Drug Development

The stability and efficiency of 1-methoxy PMS have made it an indispensable tool in various research areas:

-

Cell Proliferation and Cytotoxicity Assays: It is a key component in widely used colorimetric assays (e.g., WST-8, MTS) to assess cell viability in response to therapeutic agents, toxins, or other experimental conditions.[10]

-

Enzyme Activity Assays: 1-methoxy PMS is used to measure the activity of NAD(P)H-dependent dehydrogenases, such as lactate dehydrogenase (LDH).[5] The rate of formazan production is directly proportional to the enzyme's activity.

-

High-Throughput Screening (HTS): The simplicity and reliability of assays employing 1-methoxy PMS make them well-suited for HTS of compound libraries to identify potential drug candidates that modulate cell viability or enzyme activity.

-

Diagnostic Assays: Its stability has led to its use in the development of diagnostic tests, for example, in the activity staining of LDH isozymes after electrophoresis.[5]

Conclusion

1-Methoxyphenazine methosulfate has established itself as a superior and photochemically stable electron mediator, overcoming the limitations of its predecessor, PMS. Its discovery has significantly enhanced the reliability and reproducibility of numerous biochemical and cell-based assays. This technical guide has provided a detailed overview of its history, properties, synthesis, and applications, complete with experimental protocols and visual diagrams, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The continued use of 1-methoxy PMS is expected to facilitate further advancements in our understanding of cellular metabolism and the development of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 5. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ≥95% purity , powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Methoxyphenazine·methosulfate - Creative Enzymes [creative-enzymes.com]

- 9. caymanchem.com [caymanchem.com]

- 10. abmole.com [abmole.com]

- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Methoxy-PMS and PMS Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the stability of 1-methoxy-5-methylphenazinium methyl sulfate (Methoxy-PMS) and phenazine methosulfate (PMS), two widely used electron mediators in biochemical and cellular assays. A critical evaluation of their stability is paramount for ensuring experimental reproducibility and the reliability of drug development data. This document synthesizes available data on their photochemical and solution stability, offers detailed experimental protocols for stability assessment, and illustrates their functional roles through process diagrams.

Introduction: The Critical Role of Electron Mediator Stability

Phenazine methosulfate (PMS) has historically been a cornerstone electron carrier, facilitating the transfer of electrons from NAD(P)H to tetrazolium dyes in various enzymatic assays, including those for lactate dehydrogenase and in cell viability tests (e.g., MTT, XTT). However, the pronounced instability of PMS, particularly its sensitivity to light, has been a significant drawback, leading to variability in experimental results. To address this limitation, 1-methoxy-5-methylphenazinium methyl sulfate (this compound) was developed as a more stable alternative. This guide delves into the core differences in stability between these two compounds, providing researchers with the necessary information to select the appropriate reagent for their experimental needs.

Comparative Stability Analysis: this compound vs. PMS

The primary advantage of this compound over PMS lies in its enhanced photochemical stability. The introduction of a methoxy group on the phenazine ring significantly reduces its susceptibility to light-induced degradation.

Photochemical Stability

Phenazine Methosulfate (PMS) is notoriously unstable in the presence of light. Aqueous solutions of PMS can decompose within minutes when exposed to direct sunlight and in a matter of hours under diffuse laboratory light.[1] This degradation leads to the formation of pyocyanine and other byproducts, altering the solution's reactivity and interfering with experimental measurements.

This compound , in stark contrast, is a photochemically stable electron mediator.[2][3][4] It was specifically designed to overcome the limitations of PMS. Solutions of this compound can be stored in transparent containers under ambient laboratory light for extended periods without significant degradation. One study highlights that an aqueous solution of this compound shows no change even after 100 days of storage in a clear glass container.[5]

The following table summarizes the photochemical stability of both compounds based on available data.

| Parameter | Phenazine Methosulfate (PMS) | 1-methoxy-5-methylphenazinium methyl sulfate (this compound) | Reference(s) |

| Light Sensitivity | Highly sensitive; rapid decomposition. | Significantly more stable; minimal degradation. | [1][2] |

| Solution Stability in Light | Decomposition in minutes in sunlight; hours in diffuse light. | Stable for over 3 months at room temperature without light protection. | [1][6] |

| Storage Recommendations | Prepare fresh solutions; store protected from light. | Can be stored under normal laboratory lighting conditions. | [1][2] |

| Solid Form Stability | Stable for years when stored at -20°C in the dark. | Stable for years when stored at -20°C.[7] | [8] |

pH Stability

While the primary focus has been on photochemical stability, the stability of these compounds across different pH ranges is also a crucial factor in experimental design. While specific quantitative comparative data on pH stability is less documented, a related compound, 1-methoxy-5-ethyl phenazinium ethyl sulfate (mPES), was developed to offer improved stability over a wider pH range compared to this compound, suggesting that this compound may have limitations in certain pH environments.

Experimental Protocols for Stability Assessment

To allow researchers to conduct their own stability studies, this section outlines a detailed experimental protocol for comparing the photochemical stability of this compound and PMS using UV-Visible spectrophotometry.

Objective

To quantify and compare the rate of photochemical degradation of PMS and this compound in aqueous solution upon exposure to a controlled light source.

Materials and Reagents

-

Phenazine Methosulfate (PMS)

-

1-methoxy-5-methylphenazinium methyl sulfate (this compound)

-

Deionized water or a suitable buffer (e.g., PBS, pH 7.2)

-

UV-Visible Spectrophotometer

-

Quartz or UV-transparent cuvettes

-

Controlled light source (e.g., UV lamp with a specific wavelength or a broad-spectrum light source with a known intensity)

-

Magnetic stirrer and stir bars

-

Aluminum foil

Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of both PMS and this compound in deionized water or the chosen buffer.

-

Work in a dimly lit environment and wrap the PMS stock solution container in aluminum foil to prevent premature degradation.

-

-

Preparation of Working Solutions:

-

Dilute the stock solutions to a final concentration of 50 µM in separate volumetric flasks. This concentration should provide an absorbance value within the linear range of the spectrophotometer.

-

Prepare a "dark control" for both PMS and this compound by wrapping two of the flasks completely in aluminum foil.

-

-

Experimental Setup:

-

Place the unwrapped flasks (light-exposed samples) and the wrapped flasks (dark controls) at a fixed distance from the light source.

-

If using a magnetic stirrer, place a small stir bar in each flask to ensure uniform light exposure.

-

-

Data Collection:

-

At time zero (before turning on the light source), take an initial absorbance reading for all solutions at their respective maximum absorbance wavelengths (λmax). For PMS, the λmax is approximately 387 nm.[8] For this compound, the λmax is around 505 nm.[5]

-

Turn on the light source.

-

At regular intervals (e.g., every 5 minutes for PMS, and every hour for this compound, adjusting as necessary based on the rate of degradation), withdraw an aliquot from each flask and measure its absorbance at the λmax.

-

Continue the measurements for a predetermined duration or until the absorbance of the PMS solution has significantly decreased.

-

-

Data Analysis:

-

Calculate the percentage of the remaining compound at each time point using the formula: Remaining Compound (%) = (Absorbance at time t / Initial Absorbance at time 0) * 100

-

Plot the percentage of the remaining compound against time for both PMS and this compound for both light-exposed and dark control conditions.

-

The degradation kinetics can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

-

The following diagram illustrates the experimental workflow for this stability assessment.

Caption: Workflow for comparing the photochemical stability of this compound and PMS.

Signaling Pathways and Mechanism of Action

Both this compound and PMS function as electron mediators, creating an artificial electron transport chain. Their primary role in many assays is to shuttle electrons from a donor molecule, typically NAD(P)H, to an acceptor molecule, such as a tetrazolium salt.

The following diagram illustrates the general mechanism of action for these electron mediators in a typical cell viability assay (e.g., XTT or WST-1 assay).

Caption: Electron transfer from NAD(P)H to a tetrazolium salt mediated by PMS or this compound.

In this pathway:

-

Metabolically active cells produce NAD(P)H.

-

The oxidized form of the electron mediator (this compound or PMS) accepts electrons from NAD(P)H, becoming reduced.

-

The reduced mediator then donates these electrons to a tetrazolium salt.

-

The reduction of the tetrazolium salt results in the formation of a colored formazan product, which can be quantified spectrophotometrically to determine cellular metabolic activity.

Conclusion and Recommendations

For researchers and drug development professionals, the following recommendations are provided:

-

For new assay development and routine high-throughput screening: this compound is the recommended choice due to its superior stability, which minimizes variability arising from light-induced degradation.

-

When working with existing protocols that specify PMS: It is crucial to strictly control light exposure at all stages of the experiment. Solutions should be freshly prepared and kept in light-blocking containers.

-

For long-term studies or experiments with extended incubation times: The use of this compound is strongly advised to ensure the integrity of the electron mediator throughout the experiment.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. é»åã¡ãã£ã¨ã¼ã¿ã¼ 1-Methoxy PMS | CAS 65162-13-2 åä»åå¦ç 究æ [dojindo.co.jp]

- 6. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Structure and Synthesis of Methoxy-PMS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methoxy-5-methylphenazinium methyl sulfate, commonly known as Methoxy-PMS. It details the compound's structure, physicochemical properties, and a likely synthesis route. Furthermore, it elaborates on its primary application as a crucial reagent in cell viability and cytotoxicity assays, including detailed experimental protocols and a visualization of the underlying biochemical pathways.

Structure and Physicochemical Properties of this compound

This compound is a phenazine derivative that serves as a highly stable electron carrier. Its chemical name is 1-Methoxy-5-methylphenazinium methyl sulfate. The structure consists of a tricyclic phenazine core with a methoxy group at the first position and a methyl group attached to one of the nitrogen atoms, forming a quaternary amine. This cationic structure is paired with a methyl sulfate anion.

The key advantage of this compound over its predecessor, Phenazine Methosulfate (PMS), is its enhanced photochemical stability. Solutions of this compound can be stored at room temperature for extended periods without significant degradation, even when exposed to light, which is a significant improvement for laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-5-methylphenazin-5-ium;methyl sulfate | [1] |

| Synonyms | 1-Methoxy PMS, 1-Methoxyphenazine methosulfate | [1][2][3] |

| CAS Number | 65162-13-2 | [1][3] |

| Molecular Formula | C₁₅H₁₆N₂O₅S | [3][4][5] |

| Molecular Weight | 336.36 g/mol | [3][4][5] |

| Appearance | Dark red to reddish-purple powder | [6] |

| Solubility | Soluble in water and alcohol | [7] |

| Standard Redox Potential (E₀') | +63 mV | [7] |

| Purity | ≥95% (HPLC) | [3][4] |

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, the synthesis of this compound can be inferred from its structure and the known synthesis of related phenazine compounds. The most probable synthetic route involves a two-step process: the formation of the 1-methoxyphenazine precursor, followed by N-methylation.

Likely Synthesis Pathway

The synthesis likely proceeds as follows:

-

Synthesis of 1-Methoxyphenazine: This precursor can be synthesized through various methods for creating the phenazine core, followed by the introduction of a methoxy group. One common method for phenazine synthesis is the Wohl-Aue reaction, which involves the condensation of an aniline derivative with a nitrobenzene derivative.

-

N-Methylation of 1-Methoxyphenazine: The final step is the methylation of one of the nitrogen atoms in the phenazine ring of 1-methoxyphenazine. This is typically achieved using a methylating agent such as dimethyl sulfate. The reaction introduces a methyl group and a positive charge on the nitrogen, with the methyl sulfate anion acting as the counter-ion.

Caption: Likely synthesis pathway for this compound.

Application in Cell Viability Assays (WST-8 Assay)

This compound is a cornerstone reagent in modern cell viability and cytotoxicity assays, most notably the WST-8 assay. It functions as an intermediate electron carrier, linking intracellular metabolic activity (specifically the production of NAD(P)H) to the reduction of a tetrazolium salt, WST-8.

Mechanism of Action

In metabolically active cells, dehydrogenases continuously reduce NAD⁺ to NADH and NADP⁺ to NADPH. This compound is a cell-permeable molecule that can accept electrons from this intracellular pool of NAD(P)H. The reduced this compound then moves to the extracellular space where it donates these electrons to the water-soluble tetrazolium salt, WST-8. The reduction of WST-8 produces a highly colored formazan dye. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.

Caption: Mechanism of the WST-8 assay mediated by this compound.

Experimental Protocol for WST-8 Cell Viability Assay

This protocol provides a general guideline for performing a WST-8 assay. Optimization of cell seeding density and incubation times is recommended for specific cell lines and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well microplate

-

WST-8 assay solution (containing WST-8 and this compound)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Treatment (for cytotoxicity assays):

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

WST-8 Assay:

-

After the incubation period, add 10 µL of the WST-8 assay solution to each well.

-

Gently tap the plate to ensure thorough mixing.

-

Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The optimal incubation time will depend on the cell type and density.

-

Periodically check the color development.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Experimental Workflow Diagram

Caption: General workflow for a WST-8 cell viability/cytotoxicity assay.

Conclusion

This compound is a photochemically stable and efficient electron mediator that has become an indispensable tool in cell biology and drug discovery. Its role in linking intracellular redox states to a colorimetric output provides a robust and high-throughput method for assessing cell viability and cytotoxicity. The straightforward, likely synthesis of this compound, combined with its stability and reliability, ensures its continued prominence in research and development. This guide has provided a detailed overview of its structure, synthesis, and application, offering valuable insights for professionals in the life sciences.

References

- 1. 1-Methoxyphenazine methosulfate | C15H16N2O5S | CID 127832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. ≥95% purity , powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methoxy-5-methylphenazinium Methyl Sulfate [for Biochemi… [cymitquimica.com]

- 5. 1-Methoxy-5-methylphenazinium Methyl Sulfate 65162-13-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-Methoxyphenazine·methosulfate - Creative Enzymes [creative-enzymes.com]

- 7. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

The Photochemical Stability of Methoxy-PMS: An In-depth Technical Guide

For researchers, scientists, and drug development professionals utilizing enzyme-based assays, the reliability of reagents is paramount. 1-Methoxy-5-methylphenazinium methyl sulfate (Methoxy-PMS) has emerged as a critical electron mediator, particularly in assays involving NAD(P)H and tetrazolium dyes. Its primary advantage over the more traditional phenazinium methylsulfate (PMS) lies in its significantly enhanced photochemical stability. This guide provides a comprehensive overview of the photochemical stability of this compound, detailing experimental findings and protocols to ensure robust and reproducible assay results.

Core Concepts: The Role and Advantage of this compound

This compound functions as a stable intermediary in electron transport chains, facilitating the transfer of electrons from NAD(P)H to a variety of electron acceptors, such as tetrazolium salts. This reaction is central to many colorimetric assays used to determine the activity of NAD(P)-dependent dehydrogenases. The key advantage of this compound is its resistance to degradation upon exposure to light, a significant drawback of its predecessor, PMS.[1][2][3] Aqueous solutions of this compound can be stored in transparent containers for extended periods, even up to 100 days, without significant degradation, making it a highly reliable reagent for routine laboratory use.[4]

The workflow for a typical dehydrogenase assay using this compound involves the enzymatic reduction of NAD(P)+ to NAD(P)H. This compound then accepts electrons from NAD(P)H, becoming reduced in the process. The reduced this compound, in turn, donates these electrons to a tetrazolium salt (e.g., WST-8), resulting in the formation of a colored formazan dye. The intensity of the color produced is directly proportional to the enzyme activity and can be quantified spectrophotometrically.

Quantitative Analysis of Photochemical Stability

Studies have demonstrated the superior stability of this compound compared to PMS. While PMS solutions are notoriously unstable in the presence of light, this compound solutions maintain their integrity over extended periods.

| Compound | Storage Conditions | Duration | Stability | Reference |

| This compound | Aqueous solution, room temperature, transparent glass container | 100 days | No change observed | [4] |

| This compound | Aqueous solution, room temperature, unprotected from light | > 3 months | Stable | [3] |

| PMS | Solution, exposed to light | Not specified | Very poor stability | [3] |

Experimental Protocols

To assess the photochemical stability of this compound, a common experimental approach involves monitoring the absorbance spectrum of the compound over time while being exposed to light.

Protocol: Spectrophotometric Stability Assay

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) at a concentration of approximately 25 µmol/L.

-

For comparison, prepare a solution of PMS of the same concentration in the same buffer.

-

-

Light Exposure:

-

Transfer a portion of each solution into a transparent glass cuvette.

-

Expose the cuvettes to ambient laboratory light or a controlled light source. A "scattered light" condition in a normal laboratory setting is often sufficient to observe the instability of PMS.[1]

-

-

Spectrophotometric Measurement:

-

At regular intervals (e.g., every hour for the first 8 hours, then daily), measure the absorbance spectrum of each solution over a relevant wavelength range (e.g., 300-600 nm). The maximum absorbance for this compound is approximately 505 nm.[4]

-

A stable compound will show no significant change in its absorbance spectrum over time. A degrading compound will exhibit a decrease in its characteristic absorbance peak and potentially the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Plot the absorbance at the characteristic wavelength maximum against time for both this compound and PMS.

-

The resulting graph will visually represent the photochemical stability of each compound.

-

The electron transfer mechanism in these assays follows a clear pathway, which can be visualized as follows:

Signaling Pathways and Logical Relationships

The decision to use this compound over PMS in an assay is a logical one based on the requirement for stability. This can be represented in a simple decision-making diagram:

Conclusion

The photochemical stability of this compound is a well-documented and significant advantage for its use in a wide range of biochemical and diagnostic assays.[1][2] Its resistance to light-induced degradation ensures greater accuracy, reproducibility, and a longer shelf-life of prepared reagents compared to PMS. For researchers and professionals in drug development, the adoption of this compound can lead to more reliable data and streamlined experimental workflows. The provided protocols and diagrams serve as a foundational guide for understanding and implementing this compound in relevant applications.

References

- 1. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 4. é»åã¡ãã£ã¨ã¼ã¿ã¼ 1-Methoxy PMS | CAS 65162-13-2 åä»åå¦ç 究æ [dojindo.co.jp]

An In-depth Technical Guide to the Redox Potential of 1-Methoxy-5-methylphenazinium methyl sulfate (1-Methoxy PMS)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

1-Methoxy-5-methylphenazinium methyl sulfate, commonly known as 1-Methoxy PMS, is a photochemically stable electron mediator.[1][2][3][4][5] It plays a crucial role in biochemical assays by facilitating the transfer of electrons between an electron donor, typically NAD(P)H, and an electron acceptor, such as a tetrazolium dye.[1][2][6][7][8][9][10] Its stability under light offers a significant advantage over its predecessor, phenazine methosulfate (PMS).[2][11] The standard redox potential (E₀') of 1-Methoxy PMS is approximately +0.063 V.[1][2][4][11]

Physicochemical Properties

A summary of the key quantitative data for 1-Methoxy PMS is presented in the table below.

| Property | Value | References |

| Standard Redox Potential (E₀') | ~ +0.063 V (+63 mV) | [1][2][4][11] |

| Molecular Weight | 336.36 g/mol | [3][5] |

| Molecular Formula | C₁₄H₁₃N₂O•CH₃SO₄ | [3][5] |

| Appearance | Dark red to reddish purple powder | [11] |

| Solubility | Soluble in water and alcohol | [2][11] |

Experimental Protocols

Determination of Redox Potential

Methodology: Cyclic Voltammetry

-

Preparation of the Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M KCl in a suitable buffer) in deoxygenated, high-purity water or a non-aqueous solvent.

-

Preparation of the Analyte Solution: Dissolve a known concentration of 1-Methoxy PMS in the electrolyte solution.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential(s), and scan rate.

-

Scan the potential from a region where no electrochemical reaction occurs to a potential sufficiently negative (for reduction) or positive (for oxidation) to observe the redox process of 1-Methoxy PMS. Then, reverse the scan to the starting potential.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

-

Data Analysis:

-

Determine the cathodic (Epc) and anodic (Epa) peak potentials from the voltammogram.

-

The formal redox potential (E₀') can be estimated as the midpoint of the peak potentials: E₀' ≈ (Epa + Epc) / 2.

-

-

Influence of pH: To determine the effect of pH on the redox potential, repeat the measurements in a series of buffers with different pH values, ensuring the buffer components do not interfere with the electrochemical measurement.[12]

Assay of Lactate Dehydrogenase (LDH) Activity

1-Methoxy PMS is an effective electron mediator for the colorimetric determination of NAD(P)H-dependent dehydrogenase activity, such as Lactate Dehydrogenase (LDH).[1][6] The following protocol is a representative example for measuring LDH activity in a serum sample.

Reagents:

-

Phosphate Buffer: 0.1 M, pH 7.4

-

Sodium Lactate Solution: 50 mM in phosphate buffer

-

NAD+ Solution: 20 mM in phosphate buffer

-

1-Methoxy PMS Solution: 2 mM in deionized water

-

Nitrotetrazolium Blue (NBT) Solution: 5 mM in deionized water

-

Sample: Serum or other biological fluid

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture by adding:

-

150 µL of phosphate buffer

-

20 µL of sodium lactate solution

-

20 µL of NAD+ solution

-

10 µL of NBT solution

-

-

Sample Addition: Add 10 µL of the serum sample to the reaction mixture.

-

Initiation of the Reaction: Add 10 µL of the 1-Methoxy PMS solution to initiate the reaction.

-

Incubation: Incubate the microplate at 37°C for a defined period (e.g., 15-30 minutes), protected from light.

-

Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 560 nm using a microplate reader.

-

Calculation: The LDH activity is proportional to the rate of increase in absorbance. A standard curve can be prepared using known concentrations of NADH to quantify the results.

Visualizations

Electron Transfer Pathway

The following diagram illustrates the role of 1-Methoxy PMS in mediating electron transfer from NADH to a tetrazolium salt (NBT) in an LDH assay.

Caption: Electron transfer from NADH to NBT via 1-Methoxy PMS.

Experimental Workflow for LDH Assay

The following diagram outlines the key steps in a typical experimental workflow for measuring LDH activity using 1-Methoxy PMS.

References

- 1. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methoxy PMS (Electron Mediator) 电子传递介质 - 上海懋康生物科技有限公司 [maokangbio.com]

- 4. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 5. scbt.com [scbt.com]

- 6. tycmhoffman.com [tycmhoffman.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The staining of lactic dehydrogenase isoenzymes after electrophoretic separation on cellulose acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methoxy-PMS | Reactive Oxygen Species | TargetMol [targetmol.com]

- 11. Electron Mediator 1-Methoxy PMS | CAS 65162-13-2 Dojindo [dojindo.com]

- 12. researchgate.net [researchgate.net]

Methoxy-PMS: A Technical Guide to its Role in Reactive Oxygen Species Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-5-methylphenazinium methyl sulfate (Methoxy-PMS) is a versatile and photochemically stable electron mediator that plays a crucial role in the study of cellular metabolism and redox signaling.[1][2] Its ability to facilitate the transfer of electrons from nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) to various electron acceptors has made it an invaluable tool in a range of biochemical and cellular assays.[3][4][5] A key consequence of this electron transfer is the generation of reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻). This guide provides an in-depth exploration of the mechanisms by which this compound induces ROS formation, presents quantitative data, details experimental protocols, and illustrates the associated signaling pathways.

Core Mechanism: Redox Cycling and Superoxide Generation

The primary mechanism through which this compound generates ROS is a process known as redox cycling.[6][7] In this cyclical reaction, this compound acts as an intermediary, shuttling electrons from a donor molecule, typically NADH or NADPH, to an acceptor molecule, which in the context of ROS formation is molecular oxygen (O₂).[3][4]

The process can be summarized in the following steps:

-

Reduction of this compound: this compound, in its oxidized state (this compound⁺), accepts an electron from a reducing equivalent like NADH or NADPH, resulting in its reduction to a radical cation intermediate (this compound•).[8]

-

Oxidation by Molecular Oxygen: The reduced this compound• readily donates this electron to molecular oxygen, a potent electron acceptor. This single-electron transfer to O₂ results in the formation of the superoxide anion radical (O₂⁻).[6][7]

-

Regeneration of this compound: Having transferred the electron, this compound• is re-oxidized to its original state (this compound⁺), allowing it to participate in another round of electron transfer. This continuous cycle leads to the sustained production of superoxide.

This redox cycling is a key characteristic that makes this compound a potent tool for inducing oxidative stress in experimental systems. The generated superoxide can then undergo further reactions to produce other ROS, such as hydrogen peroxide (H₂O₂) through dismutation, and the highly reactive hydroxyl radical (•OH).

Quantitative Data

The efficiency of this compound as an electron mediator and ROS generator can be quantified by several parameters. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Value | Context | Reference |

| Standard Redox Potential (E₀') | ~ +0.063 V | This potential facilitates the efficient transfer of electrons from the NAD(P)H pool to electron acceptors. | [1] |

| Turnover Number | 10-12 s⁻¹ | As an electron mediator between NADH and nitrotetrazolium blue, indicating a high catalytic efficiency comparable to PMS. | [2] |

| Mitochondrial Superoxide Upregulation | > 3-fold | Detected at early time points (1 h) of this compound exposure in A375 melanoma cells. | [7] |

| Cytotoxicity (A375 Melanoma Cells) | 5-10 µM (24 h exposure) | Pronounced induction of cell death observed at these concentrations. | [6] |

Experimental Protocols

The ability of this compound to generate superoxide makes it a valuable reagent in various experimental protocols designed to study oxidative stress and cellular metabolism.

Protocol 1: In Vitro Superoxide Generation Assay using NBT

This protocol describes a chemical assay to measure the generation of superoxide by this compound in the presence of NADH using the reduction of nitroblue tetrazolium (NBT) as an indicator.

Materials:

-

This compound solution (e.g., 10 mM in water)

-

NADH solution (e.g., 4.7 mM in buffer)

-

Nitroblue tetrazolium (NBT) solution (e.g., 50 mg/mL in 50% ethanol)

-

Superoxide dismutase (SOD) solution (e.g., from bovine erythrocytes)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NBT solution, and NADH solution in a microplate well or cuvette.

-

To initiate the reaction, add the this compound solution to the mixture.

-

Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) over time. The increase in absorbance corresponds to the reduction of NBT to formazan by superoxide.

-

As a negative control, perform a parallel reaction in the presence of SOD. SOD will scavenge the superoxide anions, thus inhibiting the reduction of NBT and confirming that the observed signal is due to superoxide generation.[6]

Protocol 2: Cellular Viability Assay using WST-8

This protocol utilizes this compound as an electron mediator in a colorimetric assay to determine cell viability, where the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases is measured.

Materials:

-

Cell culture medium

-

Cells of interest

-

WST-8 solution

-

This compound solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and culture under desired experimental conditions.

-

Prepare a premixed solution of WST-8 and this compound according to the manufacturer's instructions.

-

Add the WST-8/Methoxy-PMS solution to each well and incubate for a specified period (e.g., 1-4 hours) at 37°C.

-

During incubation, dehydrogenases in viable cells reduce WST-8 to a water-soluble formazan dye, a process facilitated by this compound which transfers electrons from NAD(P)H to WST-8.[3][4]

-

Measure the absorbance of the formazan product at approximately 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

Signaling Pathways and Logical Relationships

The ROS generated by this compound can modulate a variety of cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Caption: Redox cycling of this compound leading to superoxide formation.

The superoxide produced acts as a signaling molecule, initiating a cascade of events.

Caption: Experimental workflow for NBT-based superoxide detection.

The generated ROS can impact several downstream signaling pathways.

Caption: Key signaling pathways modulated by reactive oxygen species.

Conclusion

This compound is a powerful tool for researchers in various fields, offering a stable and efficient means of generating superoxide radicals in a controlled manner. Its utility in assays for cell viability, enzyme activity, and the study of oxidative stress is well-established. Understanding the fundamental mechanism of redox cycling, the quantitative aspects of its activity, and the downstream signaling consequences of the ROS it produces is critical for the effective design and interpretation of experiments. This guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in harnessing the capabilities of this compound in their work.

References

- 1. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

- 6. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Methoxy-PMS Protocol for Cell Viability Assays: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. Tetrazolium salt-based colorimetric assays are among the most common methods for quantifying viable cells. This document provides detailed application notes and protocols for the use of 1-Methoxy-5-methylphenazinium methyl sulfate (Methoxy-PMS) as an electron mediator in cell viability assays, particularly in conjunction with water-soluble tetrazolium salts (WSTs) like WST-8.

This compound is a photochemically stable electron carrier that facilitates the reduction of tetrazolium salts by cellular dehydrogenases, primarily NADH and NADPH.[1][2] This reaction, which occurs in metabolically active cells, results in the formation of a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[3]

Assays utilizing this compound and a water-soluble tetrazolium salt, such as WST-8, offer significant advantages over traditional MTT assays. The formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing procedural complexity and potential errors.[4] Furthermore, these assays are generally considered to have lower cytotoxicity, allowing for the possibility of further downstream applications with the same cell populations.[4] They are also reported to be more sensitive than other tetrazolium salt-based assays like MTT, XTT, and MTS.[3][4]

Principle of the Assay

The this compound-based cell viability assay is a colorimetric method that hinges on the metabolic activity of viable cells. In living cells, dehydrogenase enzymes reduce NAD+ to NADH and NADP+ to NADPH. This compound acts as an intermediate electron carrier, accepting electrons from NADH and NADPH at the cell surface and transferring them to a tetrazolium salt (e.g., WST-8) in the culture medium.[1][4] The tetrazolium salt is then reduced to a brightly colored, water-soluble formazan dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the number of viable cells.

Data Presentation

Linearity of the WST-8 Assay with Cell Number

A key requirement for any cell viability assay is a linear relationship between the signal produced and the number of viable cells. The WST-8 assay, utilizing this compound, demonstrates excellent linearity over a wide range of cell densities.

| Cell Line | Cell Number Range | Linearity (R²) | Reference |

| HeLa | 41 - 3,333 cells/well | Linear relationship observed | [5] |

| Jurkat | 68 - 16,666 cells/well | Linear relationship observed | [5] |

| Human Chondrocytes | 2,500 - 15,000 cells/well | 0.9976 | |

| CHO-K1 | 400 - 80,000 cells/well | 0.995 | [6] |

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table provides a compilation of IC50 values for common chemotherapeutic agents determined using either a this compound/WST-8 based assay or the traditional MTT assay.

Disclaimer: The data in this table is compiled from different studies and is for illustrative purposes. Direct comparison of IC50 values should be made within the same study under identical experimental conditions.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Doxorubicin | HeLa | XTT (utilizes an electron mediator) | 2.664 | [7] |

| Doxorubicin | HeLa | MTT | ~0.1 - 1.0 | [1] |

| Doxorubicin | HeLa | MTT | 92.1 | [8] |

| Cisplatin | A549 | MTT | ~33 | [9] |

| Cisplatin | A549 | MTT | 150 ± 40 | [10] |

| Cisplatin | CR-A549 (Cisplatin-Resistant) | MTT | Increased 9.8-fold vs. A549 | [11] |

Experimental Protocols

Reagent Preparation: WST-8/Methoxy-PMS Solution

This protocol is for the preparation of a working solution for a WST-8 based cell viability assay. Commercial kits are also widely available and are often provided as a ready-to-use solution.

Materials:

-

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

-

1-Methoxy-PMS (1-Methoxy-5-methylphenazinium methyl sulfate)

-

NaCl

-

HEPES buffer (pH 7.0) or PBS

-

Distilled water (dH2O)

-

0.2 µm filter

Stock Solutions:

-

WST-8 Stock Solution (e.g., 5 mM): Dissolve the appropriate amount of WST-8 powder in dH2O. For example, to make a 5 mM solution, dissolve WST-8 (molecular weight will vary by manufacturer) in dH2O.

-

1-Methoxy-PMS Stock Solution (e.g., 0.2 mM): Dissolve the appropriate amount of 1-Methoxy-PMS powder in dH2O.

-

NaCl Stock Solution (e.g., 150 mM): Dissolve the appropriate amount of NaCl in dH2O.

Working Solution Preparation:

-

To prepare the final WST-8/Methoxy-PMS working solution, combine the stock solutions to achieve the desired final concentrations. A commonly used formulation is 5 mM WST-8 and 0.2 mM 1-Methoxy-PMS in a buffered saline solution (e.g., 150 mM NaCl with 12.5 mM HEPES, pH 7.0).[9]

-

Alternatively, a working solution can be prepared by adding 1 mL of a 1-Methoxy PMS solution (e.g., 2.24 mg/mL) to 32 mL of a WST-8 stock solution (containing WST-8 and NaCl).[12]

-

Filter sterilize the final working solution using a 0.2 µm filter.

-

Store the working solution protected from light at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]

Cell Viability Assay Protocol (96-well plate format)

-

Cell Seeding:

-

Culture cells to the logarithmic growth phase.

-

Trypsinize (for adherent cells) and resuspend cells in fresh culture medium.

-

Count the cells and adjust the concentration to the desired density. The optimal cell number will vary depending on the cell type and should be determined empirically. A typical starting point is 1 x 10⁴ to 1 x 10⁵ cells/well.[12]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include control wells:

-

No-cell control (background): 100 µL of culture medium without cells.

-

Vehicle control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) as the experimental wells.

-

Untreated control: Cells in culture medium only.

-

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Addition of WST-8/Methoxy-PMS Reagent:

-

Add 10 µL of the prepared WST-8/Methoxy-PMS working solution to each well.

-